beta-Hydroxyisovaleric acid
Overview
Description
Beta-Hydroxyisovaleric acid: , also known as 3-Hydroxy-3-methylbutyric acid, is an organic compound with the molecular formula C5H10O3. It is a metabolite of the essential amino acid leucine and is involved in various biochemical processes.
Mechanism of Action
Target of Action
Beta-Hydroxyisovaleric acid, also known as β-Hydroxy β-methylbutyric acid (HMB), is a metabolite of the essential amino acid leucine . It’s known that it plays a part in protein synthesis .
Mode of Action
It’s proposed mechanisms of action include increased sarcolemmal integrity via conversion to hmg-coa, enhanced protein synthesis via the mtor pathway, and depression of protein degradation through inhibition of the ubiquitin pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates the production of proteins and inhibits the breakdown of proteins in muscle tissue . This compound is also involved in the synthesis of the anthrax tetrasaccharide and its analogs as anthrax vaccine candidates .
Pharmacokinetics
It’s known that this compound is naturally produced in humans and is used as a dietary supplement . It’s also present in insignificant quantities in certain foods, such as alfalfa, asparagus, avocados, cauliflower, grapefruit, and catfish .
Result of Action
In healthy adults, supplementation with this compound has been shown to increase exercise-induced gains in muscle size, muscle strength, and lean body mass, reduce skeletal muscle damage from exercise, improve aerobic exercise performance, and expedite recovery from exercise . It also helps to preserve or increase lean body mass and muscle strength in individuals experiencing age-related muscle loss .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the varying degree of reduction of carbon sources plays a major role in the required host background for maximum product synthesis
Biochemical Analysis
Biochemical Properties
Beta-Hydroxyisovaleric acid is involved in the catabolism of branched-chain amino acids. It interacts with several enzymes, including isovaleryl-CoA dehydrogenase, which is crucial for leucine metabolism . This interaction is essential for the conversion of leucine into its respective metabolites, which are then utilized in various metabolic pathways. The presence of this compound can indicate abnormalities in these pathways, such as in the case of isovaleric acidemia .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect muscle weight and strength, suggesting its role in muscle metabolism . Additionally, this compound can impact cell function by altering the levels of metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. It binds to isovaleryl-CoA dehydrogenase, facilitating the conversion of leucine into its metabolites . This interaction can lead to enzyme activation or inhibition, depending on the metabolic context. Changes in gene expression related to leucine metabolism have also been observed in the presence of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on muscle metabolism and strength . At high doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids. It interacts with enzymes such as isovaleryl-CoA dehydrogenase and other cofactors that facilitate its conversion into various metabolites . These pathways are crucial for maintaining metabolic homeostasis and ensuring the proper utilization of amino acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it performs its functions. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper activity and function . The subcellular localization of this compound is essential for its role in metabolic processes and cellular regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Hydroxyisovaleric acid can be synthesized through the reaction of diacetone alcohol with sodium hypochlorite. The reaction is carried out by adding diacetone alcohol to a sodium hypochlorite solution while maintaining the temperature between 0°C and 10°C. The mixture is stirred for 15 minutes to allow the reaction to proceed .
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes involving specific strains of bacteria that can metabolize leucine. The fermentation broth is then subjected to various purification steps to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Hydroxyisovaleric acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form beta-Ketoisovaleric acid.
Reduction: It can be reduced to form 3-Hydroxy-3-methylbutanol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Beta-Ketoisovaleric acid.
Reduction: 3-Hydroxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-Hydroxyisovaleric acid has numerous applications in scientific research:
Comparison with Similar Compounds
Beta-Hydroxyisovaleric acid can be compared with other similar compounds such as:
- Alpha-Hydroxyisobutyric acid
- Beta-Hydroxy-beta-methylbutyric acid
- 3-Hydroxybutyric acid
- 2-Hydroxyisocaproic acid
Uniqueness: Unlike some of its analogs, it has distinct biochemical properties and therapeutic potential .
Properties
IUPAC Name |
3-hydroxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFYFNCPONWUHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211535 | |
Record name | beta-Hydroxyisovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyisovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
625-08-1 | |
Record name | 3-Hydroxyisovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hydroxyisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Hydroxyisovaleric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15344 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | beta-Hydroxyisovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-HYDROXYISOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxyisovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 67 °C | |
Record name | 3-Hydroxyisovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of beta-hydroxyisovaleric acid in the context of diabetes mellitus?
A1: Research suggests that this compound, a byproduct of leucine catabolism, can serve as a marker for metabolic control in individuals with type II diabetes mellitus. Studies have shown elevated urinary this compound levels in both ketotic and non-ketotic type II diabetic patients compared to healthy controls. [] This indicates accelerated leucine catabolism in these individuals, even in the absence of ketosis. []
Q2: How is this compound produced in the human body?
A2: The liver plays a crucial role in this compound formation. A soluble dioxygenase enzyme present in the liver converts alpha-ketoisocaproate, the keto acid analog of leucine, into this compound. [] This enzymatic reaction is believed to function as a regulatory mechanism, preventing the excessive buildup of alpha-ketoisocaproate. []
Q3: Can you elaborate on the association between this compound and isovaleric acidemia?
A3: this compound is a key diagnostic marker for isovaleric acidemia, a rare metabolic disorder. Individuals with this condition exhibit significantly elevated levels of this compound and isovalerylglycine in their urine, detectable through gas chromatography-mass spectrometry. [] The presence of these metabolites points towards a deficiency in isovaleryl-CoA dehydrogenase, an enzyme essential for leucine metabolism.
Q4: Beyond its role as a metabolic marker, are there any other potential applications of this compound being explored?
A4: Currently, research primarily focuses on understanding the role of this compound as a metabolic indicator in specific disease states like diabetes and isovaleric acidemia. Further research is needed to explore potential therapeutic applications or other uses of this compound.
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